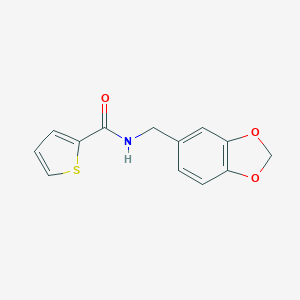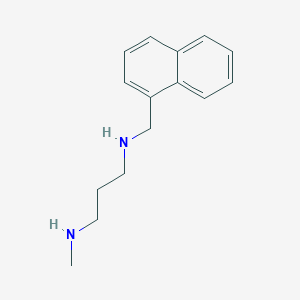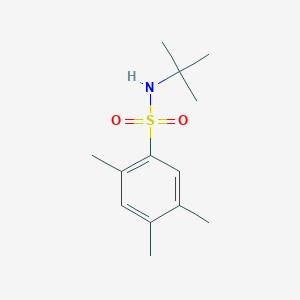
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide, also known as MPBD, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. MPBD belongs to the class of phenethylamines and has been found to exhibit unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide involves its interaction with the serotonin receptor system. As a partial agonist at the 5-HT2A receptor, 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide can activate the receptor to a certain extent, leading to downstream signaling events. However, its activity is limited compared to full agonists such as LSD. 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has also been found to act as an antagonist at the 5-HT2B receptor, which can prevent the receptor from being activated by other ligands.
Biochemical and Physiological Effects:
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has been found to induce a range of biochemical and physiological effects in animal models. It has been shown to increase locomotor activity, alter body temperature, and induce head-twitch behavior. These effects are thought to be mediated by its interaction with the serotonin receptor system. 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has also been found to have anxiogenic effects, which may be useful in studying anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has several advantages as a research tool. It has a high affinity for the 5-HT2A receptor, which is a target of interest in various fields such as neuroscience and psychiatry. It is also relatively easy to synthesize and can be obtained in high purity. However, there are also limitations to its use. 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has a short half-life, which can make it difficult to study its long-term effects. It is also not as potent as other phenethylamines such as LSD, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide. One area of interest is its potential use in the treatment of anxiety disorders. Its anxiogenic effects may be useful in developing new therapies for these conditions. Another area of interest is its interaction with other serotonin receptor subtypes. Further research is needed to fully understand its activity at these receptors and its potential therapeutic uses. Overall, 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has the potential to be a valuable tool in scientific research and may lead to new discoveries in the field of neuroscience.
Synthesemethoden
The synthesis of 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with propylamine. The reaction is carried out in anhydrous conditions and in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography, yielding 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has been used in scientific research as a tool to study the serotonin receptor system. It has been found to act as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in various physiological processes such as mood regulation, perception, and cognition. 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has also been found to have a high affinity for the 5-HT2B receptor, which is implicated in cardiovascular function.
Eigenschaften
Produktname |
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide |
|---|---|
Molekularformel |
C12H19NO4S |
Molekulargewicht |
273.35 g/mol |
IUPAC-Name |
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO4S/c1-5-6-13-18(14,15)12-8-10(16-3)9(2)7-11(12)17-4/h7-8,13H,5-6H2,1-4H3 |
InChI-Schlüssel |
FVAWAVLCPWDQFT-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)C)OC |
Kanonische SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225390.png)



![4-{[(2-methoxybenzyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B225399.png)



![4-iodo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B225413.png)
![4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B225415.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225420.png)
